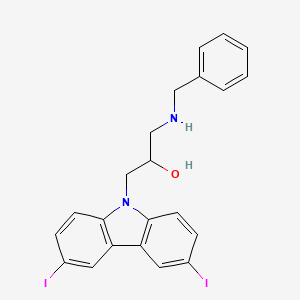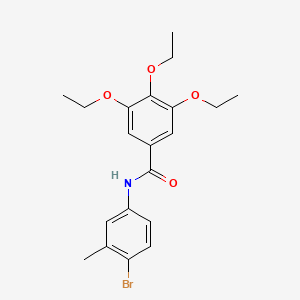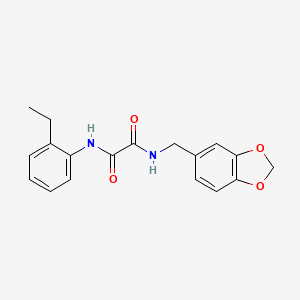
1-(4-butoxybenzoyl)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butoxybenzoyl)-4-methylpiperidine, also known as BMBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BMBP is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in the regulation of various physiological and pathological processes.
作用機序
1-(4-butoxybenzoyl)-4-methylpiperidine acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is activated by the binding of acetylcholine. When this compound binds to the receptor, it blocks the channel pore and prevents the influx of cations such as calcium and sodium. This results in the inhibition of downstream signaling pathways that are activated by the α7 nAChR, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the context in which it is used. In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that it may have anti-inflammatory properties. This compound has also been shown to inhibit the proliferation and migration of cancer cells in vitro, indicating that it may have potential anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 1-(4-butoxybenzoyl)-4-methylpiperidine in lab experiments is its high selectivity and potency for the α7 nAChR. This allows researchers to specifically target this receptor and study its function in different contexts. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in animal studies.
将来の方向性
There are several future directions that could be pursued in the study of 1-(4-butoxybenzoyl)-4-methylpiperidine and its potential applications in scientific research. One possible direction is to investigate the effects of this compound on other nicotinic acetylcholine receptors, which may have different physiological and pathological roles. Another direction is to explore the potential therapeutic applications of this compound in various disease contexts, such as inflammation and cancer. Finally, further studies could be conducted to optimize the synthesis and purification of this compound, as well as to develop new analogs with improved pharmacological properties.
合成法
The synthesis of 1-(4-butoxybenzoyl)-4-methylpiperidine involves several steps, starting with the reaction of 4-butoxybenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(4-butoxybenzoyl)-4-methylpiperidine has been widely used as a tool compound in scientific research to study the function and pharmacology of the α7 nAChR. This receptor is involved in various physiological and pathological processes such as learning and memory, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of the α7 nAChR in a dose-dependent manner, making it a valuable tool for investigating the role of this receptor in different contexts.
特性
IUPAC Name |
(4-butoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-4-13-20-16-7-5-15(6-8-16)17(19)18-11-9-14(2)10-12-18/h5-8,14H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRJRNPXRNWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5164400.png)
![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)
![3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164417.png)
![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)

![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)

![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)

![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)
![ethyl 7-cyclopropyl-3-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5164464.png)

![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)

